3-Fluoro-5-nitro-2-vinylpyridine
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Overview
Description
3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound with the molecular formula C7H5FN2O2. This compound is characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 3-Fluoro-5-nitro-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. This method typically yields the desired compound in moderate yields . Another approach involves the use of the Schiemann reaction, where the diazonium salt of 2-amino-5-nitropyridine is decomposed in the presence of fluoroboric acid to introduce the fluorine atom . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-Fluoro-5-nitro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles, such as methoxide ions, to form derivatives like 2-methoxy-5-nitropyridine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxidized derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles to form substituted pyridines.
Common reagents used in these reactions include sodium methoxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-5-nitro-2-vinylpyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitro-2-vinylpyridine and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
3-Fluoro-5-nitro-2-vinylpyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
3-Fluoro-5-vinylpyridine:
2,6-Difluoropyridine: Contains two fluorine atoms, which significantly alter its chemical behavior compared to this compound.
The presence of the nitro and vinyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C7H5FN2O2 |
---|---|
Molecular Weight |
168.12 g/mol |
IUPAC Name |
2-ethenyl-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C7H5FN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h2-4H,1H2 |
InChI Key |
RNPGSWZFNNCBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Origin of Product |
United States |
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